molecular formula C22H17N3O B1215228 3-(2-Methylphenyl)-2-(2-(2-pyridinyl)ethenyl)-4(3H)-quinazolinone CAS No. 1897-89-8

3-(2-Methylphenyl)-2-(2-(2-pyridinyl)ethenyl)-4(3H)-quinazolinone

Cat. No.: B1215228
CAS No.: 1897-89-8
M. Wt: 339.4 g/mol
InChI Key: MYGZNGAHFWOCLI-BUHFOSPRSA-N
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Description

Piriquialone is a synthetic compound belonging to the quinazolinone class of drugs. It is structurally related to methaqualone and other quinazolinone derivatives. Piriquialone has been studied for its potential effects on the central nervous system, particularly its sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piriquialone can be synthesized through a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester. The reaction typically occurs under classical heating at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes . The use of ammonium acetate instead of the amine provides the 2-substituted quinazolin-4(3H)-ones .

Industrial Production Methods: Industrial production of piriquialone follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The process involves the sequential addition of reactants, including isatoic anhydride, an amine, and pyridine-2-carboxaldehyde, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Piriquialone undergoes various chemical reactions, including:

    Oxidation: Piriquialone can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert piriquialone into its corresponding amine derivatives.

    Substitution: Substitution reactions involving nucleophiles can modify the quinazolinone ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Piriquialone exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound’s molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .

Comparison with Similar Compounds

    Methaqualone: A sedative-hypnotic drug with similar effects on the central nervous system.

    Mecloqualone: Another quinazolinone derivative with sedative properties.

    Diproqualone: Known for its analgesic and anti-inflammatory effects.

Uniqueness of Piriquialone: Piriquialone is unique due to its specific interaction with GABA receptors and its potential for fewer side effects compared to other quinazolinone derivatives.

Properties

1897-89-8

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+

InChI Key

MYGZNGAHFWOCLI-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

1897-89-8

Pictograms

Irritant

synonyms

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one
2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone
B 169
piriqualone
SRC 909

Origin of Product

United States

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